molecular formula C25H31N3O2 B2370778 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine CAS No. 2034612-52-5

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2370778
CAS No.: 2034612-52-5
M. Wt: 405.542
InChI Key: DUWJDKNQIFBGSR-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran-2-ylmethyl Intermediate: This step involves the reaction of benzofuran with a suitable alkylating agent to form the benzofuran-2-ylmethyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under specific conditions to form the piperidin-4-yl derivative.

    Coupling with 2-Methoxyphenylpiperazine: Finally, the piperidin-4-yl derivative is coupled with 2-methoxyphenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzofuran moieties using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-chlorophenyl)piperazine
  • 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-fluorophenyl)piperazine
  • 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-nitrophenyl)piperazine

Uniqueness

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-29-25-9-5-3-7-23(25)28-16-14-27(15-17-28)21-10-12-26(13-11-21)19-22-18-20-6-2-4-8-24(20)30-22/h2-9,18,21H,10-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWJDKNQIFBGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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